
3,11-Dihydroxypregnan-20-one
Overview
Description
3,11-Dihydroxypregnan-20-one is a steroid derivative characterized by hydroxyl groups at positions C3 and C11 of the pregnane skeleton and a ketone group at C20. Its molecular formula is C21H34O3, with an average molecular weight of 334.50 g/mol . Limited data exist on its synthetic pathways or biomedical applications, making it a niche subject in comparative steroid studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroidal precursors. One common synthetic route includes the hydroxylation of pregnan-20-one derivatives at the 3rd and 11th positions using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for commercial production. The process would include optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,11-Dihydroxypregnan-20-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,11-dioxopregnan-20-one or carboxylic acid derivatives.
Reduction: Formation of 3,11-dihydroxypregnan-20-ol.
Substitution: Formation of 3,11-dialkoxypregnan-20-one or 3,11-diacylpregnan-20-one.
Scientific Research Applications
3,11-Dihydroxypregnan-20-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,11-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses. This modulation occurs through binding to distinct sites on the GABA receptor, separate from the GABA, benzodiazepine, and barbiturate binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of pregnane derivatives is highly dependent on the positions and stereochemistry of hydroxyl groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pregnane Derivatives
Key Observations:
Positional Specificity: The 3,11-dihydroxy configuration is rare in human steroid pathways but notable in reptilian biology . In contrast, 3,17-dihydroxy derivatives are extensively studied in human androgen metabolism, particularly in testosterone biosynthesis and prostate cancer . 3,21-Dihydroxy analogs are associated with corticosterone metabolism, while tetrahydroxylated derivatives (e.g., 3,11,17,21-Tetrahydroxy) are linked to cortisol degradation .
Stereochemical Influence :
- The α/β orientation of hydroxyl groups significantly impacts receptor binding. For example, (3α,5α)-3,17-Dihydroxypregnan-20-one exhibits higher affinity for androgen receptors compared to β-oriented isomers .
Biological Relevance :
- This compound's ecological role contrasts with the clinical focus on 3,17 and 3,21 derivatives. Its presence in reptilian secretions may indicate evolutionary divergence in steroid utilization .
Analytical Methods :
- Mass spectrometry (e.g., NIST Standard Reference Database 69) and NMR are critical for characterizing stereochemistry and purity . For example, 3,17-Dihydroxypregnan-20-one derivatives are analyzed as trimethylsilyl (TMS) ethers to enhance volatility in GC-MS .
Research and Clinical Implications
- 3,17-Dihydroxypregnan-20-one: Used in urine steroid profiling to diagnose adrenocortical carcinoma and castration-resistant prostate cancer .
- Tetrahydrocorticosterone (5β-Pregnan-3α,11β,21-triol-20-one) : A key biomarker in adrenal insufficiency studies .
- This compound : Offers a model for studying interspecies steroid diversity and ecological adaptations .
Biological Activity
3,11-Dihydroxypregnan-20-one, a steroid compound, is a derivative of progesterone that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C21H34O3
- Molecular Weight : 334.5 g/mol
- IUPAC Name : this compound
This compound exerts its biological effects primarily through modulation of the GABAergic system. It enhances GABA receptor activity, which is critical for inhibitory neurotransmission in the central nervous system. This neurosteroid has been shown to increase the binding affinity to GABA_A receptors, leading to anxiolytic and sedative effects.
Neuroactive Properties
Research indicates that this compound acts as a positive allosteric modulator of GABA_A receptors. This activity contributes to:
- Anxiolytic Effects : Reduces anxiety levels in animal models.
- Sedative Effects : Induces sedation without significant side effects at therapeutic doses.
- Anti-inflammatory Effects : Modulates inflammatory responses in the brain and peripheral tissues by enhancing IL-10 production and inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- In Vivo Studies : A study involving male and female rats demonstrated that administration of this compound significantly increased IL-10 levels while decreasing pro-inflammatory markers, suggesting its role in neuroinflammation modulation .
- GABAergic Activity : Experimental data showed that this compound increases [^3H]-flunitrazepam binding to GABA_A receptors in a dose-dependent manner, indicating its potential as a therapeutic agent for anxiety disorders .
- Comparative Analysis :
Table of Biological Activities
Therapeutic Implications
Given its biological activities, this compound holds promise as a therapeutic agent in treating:
- Anxiety Disorders : Its anxiolytic properties suggest potential use in clinical settings.
- Neuroinflammatory Conditions : Its ability to modulate inflammatory responses may benefit conditions like multiple sclerosis or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 3,11-Dihydroxypregnan-20-one in synthetic preparations?
To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for resolving complex stereoisomerism. Polarimetric analysis can further validate optical purity, while infrared (IR) spectroscopy aids in identifying functional groups like hydroxyl and ketone moieties. Cross-referencing with databases such as NIST Chemistry WebBook ensures alignment with established spectral data .
Q. What stability considerations are critical for storing this compound in laboratory settings?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Recommended storage temperatures range between -20°C to 4°C, depending on its susceptibility to thermal degradation. Periodic stability testing via HPLC or TLC is advised to monitor decomposition, particularly for ketone and hydroxyl group reactivity. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict long-term viability .
Q. How should researchers assess the purity of this compound using chromatographic methods?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 240–260 nm is optimal. Mobile phases should combine acetonitrile/water or methanol/water (70:30 v/v) with 0.1% formic acid to enhance peak resolution. For impurities <1%, mass-directed fractionation or charged aerosol detection (CAD) improves sensitivity. Validation parameters must include retention time reproducibility, limit of detection (LOD ≤0.1%), and spike-recovery assays for accuracy .
Advanced Research Questions
Q. How can synthesis protocols for this compound derivatives be optimized to maximize yield and minimize by-products?
Catalytic methods significantly influence yield:
- Acid catalysis (e.g., H₂SO₄ in ethylene glycol) promotes regioselective hydroxylation but may increase epimerization.
- Base catalysis (e.g., KOtBu in tert-butanol) enhances stereochemical control but requires rigorous anhydrous conditions. By-products like 3α-hydroxy isomers can be minimized via temperature modulation (80–100°C) and reaction time optimization (24–48 hours). Post-synthesis purification using flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates target compounds ≥95% purity .
Q. How should experimental designs evaluate the binding affinity of this compound to steroid hormone receptors?
Radioligand displacement assays (e.g., ³H-corticosterone for glucocorticoid receptors) with HEK293 cells transfected with receptor plasmids are standard. Competitive binding curves (0.1 nM–10 µM) should include positive controls (e.g., dexamethasone) and negative controls (vehicle-only). Data analysis via nonlinear regression (GraphPad Prism) calculates IC₅₀ and Ki values. For GABAA receptor interactions, electrophysiology (patch-clamp) in Xenopus oocytes expressing α1β2γ2 subunits quantifies potentiation efficacy .
Q. How can contradictory data on the metabolic pathways of this compound be systematically resolved?
Contradictions often arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or in vitro/in vivo model disparities. To resolve these:
- Use isotopic labeling (¹⁴C or ³H) to track metabolite formation in hepatocyte incubations.
- Cross-validate with LC-MS/MS metabolomics to identify phase I/II metabolites (e.g., glucuronides, sulfates).
- Compare microsomal stability assays (human vs. rat liver microsomes) to quantify intrinsic clearance differences. Statistical meta-analysis of historical data (e.g., PubChem BioAssay) identifies consensus pathways .
Q. What strategies address discrepancies in stereochemical assignments of this compound derivatives?
Conflicting stereochemical data (e.g., 3α vs. 3β configurations) require:
- NOESY NMR to confirm spatial proximity of protons.
- Circular dichroism (CD) for absolute configuration determination.
- Single-crystal X-ray diffraction as the gold standard for resolving ambiguous stereocenters. Computational modeling (DFT or MD simulations) can predict energetically favorable conformers, corroborating experimental results .
Properties
IUPAC Name |
1-(3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVCQZNBRFPYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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